molecular formula C6H8ClI2N3O2 B613175 (S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride CAS No. 105158-70-1

(S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride

Cat. No. B613175
CAS RN: 105158-70-1
M. Wt: 443.41
InChI Key: VTOVOFBPLIKFQC-DKWTVANSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride (2,5-diiodo-ImP) is a synthetic organic molecule which is widely used in scientific research and laboratory experiments. It is a highly versatile compound, due to its unique chemical structure, which can be used in a variety of applications.

Scientific Research Applications

Corrosion Inhibition

Research has demonstrated the effectiveness of amino acids based corrosion inhibitors, closely related to (S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride, in protecting mild steel. These inhibitors, synthesized by combining glyoxal, formaldehyde, and amino acids, show high inhibition efficiency and are characterized by their electrochemical and surface analysis methods (Srivastava et al., 2017).

Synthesis of Derivatives

The compound is instrumental in the synthesis of new optically active derivatives. For instance, reactions involving amino acid methyl esters and formaldehyde led to the creation of 1H-imidazole 3-oxides and other derivatives, showcasing its versatility in organic synthesis (Jasiński et al., 2008).

Reaction in Molecular Rearrangement

Studies show the compound's role in the molecular rearrangement of related compounds, leading to new indole and imidazolinone derivatives. These transformations highlight the compound's potential in developing new chemical entities (Klásek et al., 2007).

Antimicrobial and Antifungal Applications

Research indicates that derivatives of this compound exhibit significant antimicrobial and antifungal activities. For example, imidazolopeptides derived from this compound have shown promising bioactivity against various pathogenic fungi and bacteria (Dahiya, 2008).

Corrosion Inhibition Properties

Carnosine, which has a structural similarity to this compound, has been studied for its corrosion inhibition characteristics. These findings can be indicative of the potential corrosion inhibition properties of similar compounds (Fadhil, 2018).

properties

IUPAC Name

(2S)-2-amino-3-(2,4-diiodo-1H-imidazol-5-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7I2N3O2.ClH/c7-4-3(10-6(8)11-4)1-2(9)5(12)13;/h2H,1,9H2,(H,10,11)(H,12,13);1H/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOVOFBPLIKFQC-DKWTVANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(N=C(N1)I)I)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1=C(N=C(N1)I)I)[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClI2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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